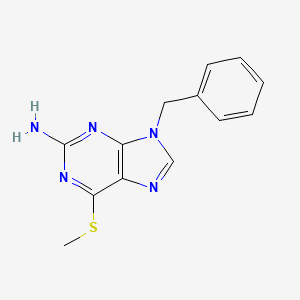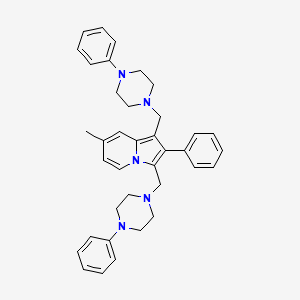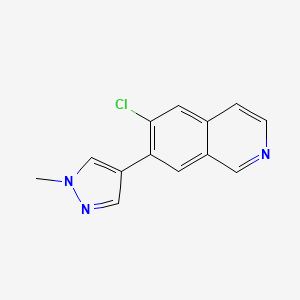
9-Benzyl-6-methylsulfanyl-purin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-benzyl-6-methylsulfanylpurin-2-amine is a chemical compound with the molecular formula C13H13N5S It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-6-methylsulfanylpurin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Methylation: The purine derivative undergoes methylation to introduce the methylsulfanyl group at the 6-position.
Benzylation: The compound is then subjected to benzylation to introduce the benzyl group at the 9-position.
Amination: Finally, the compound undergoes amination to introduce the amino group at the 2-position.
The reaction conditions for these steps typically involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of 9-benzyl-6-methylsulfanylpurin-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure cost-effectiveness and scalability. The reaction conditions are optimized to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
9-benzyl-6-methylsulfanylpurin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-benzyl-6-methylsulfanylpurin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of 9-benzyl-6-methylsulfanylpurin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in purine metabolism, disrupting the synthesis of nucleic acids.
Pathways Involved: It interferes with DNA and RNA synthesis, leading to the inhibition of cell proliferation, particularly in rapidly dividing cells such as cancer cells
Comparación Con Compuestos Similares
Similar Compounds
6-mercaptopurine: A well-known antimetabolite used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
Uniqueness
9-benzyl-6-methylsulfanylpurin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike 6-mercaptopurine and azathioprine, this compound has a benzyl group at the 9-position and a methylsulfanyl group at the 6-position, which may contribute to its unique mechanism of action and potential therapeutic applications .
Propiedades
Número CAS |
51112-65-3 |
|---|---|
Fórmula molecular |
C13H13N5S |
Peso molecular |
271.34 g/mol |
Nombre IUPAC |
9-benzyl-6-methylsulfanylpurin-2-amine |
InChI |
InChI=1S/C13H13N5S/c1-19-12-10-11(16-13(14)17-12)18(8-15-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,14,16,17) |
Clave InChI |
YDUZAMOWVCAJTJ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=NC2=C1N=CN2CC3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)




